Cas no 1122-91-4 (4-Bromobenzaldehyde)

4-Bromobenzaldehyde (CAS 1122-91-4) is an aromatic aldehyde featuring a bromine substituent at the para position of the benzene ring. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-withdrawing bromine group enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, while the aldehyde functionality allows for further derivatization via condensation or reduction. The product is characterized by high purity and stability, making it suitable for precise synthetic applications. Its crystalline solid form ensures ease of handling and storage under standard laboratory conditions.
4-Bromobenzaldehyde structure
4-Bromobenzaldehyde structure
Product Name:4-Bromobenzaldehyde
CAS No:1122-91-4
MF:C7H5BrO
MW:185.018001317978
MDL:MFCD00003377
CID:40830
PubChem ID:70741
Update Time:2025-11-04

4-Bromobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromobenzaldehyde
    • p-Bromobenzaldehyde
    • THIENO(3 2-B)PYRIDIN-7-OL
    • 4-Bromobenzylaldehyde
    • 4-bromobenzylcarboxaldehyde
    • 4-bromophenylcarboxaldehyde
    • Benzaldehyde,4-bromo
    • Benzaldehyde,p-bromo
    • EINECS 214-365-0
    • para-bromobenzaldehyde
    • Benzaldehyde,p-bromo- (6CI,8CI)
    • 1-Bromo-4-formylbenzene
    • 4-Formylbromobenzene
    • 4-Formylphenyl bromide
    • NSC 21638
    • p-Bromo benzaldehyde
    • Benzaldehyde, 4-bromo-
    • Benzaldehyde, p-bromo-
    • 4-bromo-benzaldehyde
    • 4-bromo benzaldehyde
    • 4-BROMBENZALDEHYDE
    • ZRYZBQLXDKPBDU-UHFFFAOYSA-N
    • 4L8VM24F65
    • 4-Brombenzaldehyd
    • 4-bromobenzaldehye
    • NSC21638
    • p-bromo-benzaldehyde
    • 4-Br benzaldehyde;
    • PubChem8053
    • 4-bromophenyl-methanone
    • (4-bromphenyl)-methanone
    • S
    • Q27259983
    • SY001094
    • 1122-91-4
    • UNII-4L8VM24F65
    • NS00015809
    • 4-Bromobenzaldehyde, ReagentPlus(R), 99%
    • 4-Bromobenzaldehyde, Vetec(TM) reagent grade, 98%
    • MFCD00003377
    • SCHEMBL6034
    • DTXSID5061534
    • AM81352
    • F1294-0143
    • 1-THIO-BETA-D-GLUCOSESODIUMSALT
    • InChI=1/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5
    • AKOS000118910
    • CS-W001138
    • AB-131/40654019
    • B0549
    • PS-8510
    • BCP26999
    • A15125
    • CHEMBL3753357
    • HY-W001138
    • AC-2431
    • Z57162109
    • FT-0617855
    • 4-FORMYL-1-BROMOBENZENE
    • STR01128
    • NSC-21638
    • EN300-18100
    • DB-016056
    • Benzaldehyde, pbromo
    • STK199261
    • pBromobenzaldehyde
    • Benzaldehyde, 4bromo
    • DTXCID1033290
    • MDL: MFCD00003377
    • Inchi: 1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H
    • InChI Key: ZRYZBQLXDKPBDU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C=O)=CC=1
    • BRN: 507100

Computed Properties

  • Exact Mass: 183.95200
  • Monoisotopic Mass: 183.952377
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 95.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Solid
  • Density: 1.85 g/cm3
  • Melting Point: 55-58 °C (lit.)
  • Boiling Point: 125°C/23mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:228.2°F
    Degrees Celsius:109°C
  • Refractive Index: 1.5727 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 17.07000
  • LogP: 2.26160
  • Sensitiveness: Air Sensitive
  • FEMA: 3251
  • Solubility: Soluble in ethanol and benzene, insoluble in water.

4-Bromobenzaldehyde Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H319,H334,H335
  • Warning Statement: P261,P305+P351+P338,P342+P311
  • Hazardous Material transportation number:2811
  • WGK Germany:2
  • Hazard Category Code: 22-36/37/38-43
  • Safety Instruction: S26; S36/37; S36/37/39; S22
  • RTECS:CU4810000
  • Hazardous Material Identification: Xn
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,2-8°C

4-Bromobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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4-Bromobenzaldehyde Production Method

4-Bromobenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1122-91-4)4-Bromobenzaldehyde
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:1122-91-4)4-Bromobenzaldehyde
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1122-91-4)对溴苯甲醛
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4-Bromobenzaldehyde Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 4-Bromobenzaldehyde

Introduction to 4-Bromobenzaldehyde (CAS No. 1122-91-4)

4-Bromobenzaldehyde, with the chemical formula C₇H₅BrO and CAS number 1122-91-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde is characterized by a benzene ring substituted with a bromine atom at the 4-position and an aldehyde group at the 1-position. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

The compound is widely recognized for its role in the development of novel therapeutic agents. Recent studies have highlighted its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have explored its potential in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituent enhances electrophilic aromatic substitution reactions, making 4-Bromobenzaldehyde a versatile building block for further functionalization.

In addition to its pharmaceutical applications, 4-Bromobenzaldehyde has found use in the synthesis of fragrances and dyes. Its aldehyde group can undergo condensation reactions to form complex aromatic compounds, which are essential in perfumery and textile industries. The bromine atom also allows for further modifications via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the creation of diverse molecular structures.

Recent advancements in green chemistry have prompted researchers to investigate more sustainable methods for producing 4-Bromobenzaldehyde. One notable approach involves catalytic bromination of benzaldehyde using environmentally friendly reagents. This method not only reduces waste but also improves yield and selectivity. Such innovations align with global efforts to minimize the environmental impact of chemical synthesis.

The compound's reactivity also makes it a valuable tool in material science. For example, it has been used to develop conductive polymers and organic semiconductors. These materials are increasingly important in electronics, solar cells, and sensors. The ability to modify the benzene ring with various substituents allows for fine-tuning of electronic properties, making 4-Bromobenzaldehyde a key component in advanced material design.

Another area where 4-Bromobenzaldehyde has shown promise is in the field of medicinal chemistry. Researchers have utilized its structure as a scaffold for designing new drugs with improved efficacy and reduced side effects. For instance, derivatives of this compound have been investigated for their potential as antiviral agents. The bromine atom facilitates further chemical modifications, enabling the creation of molecules that can interact specifically with viral enzymes or receptors.

The synthesis of 4-Bromobenzaldehyde typically involves the bromination of benzaldehyde or related precursors. Modern synthetic techniques often employ transition metal catalysts to enhance reaction efficiency and selectivity. These methods not only improve the yield but also reduce the formation of unwanted byproducts. Such advancements contribute to more efficient and sustainable chemical processes.

In conclusion, 4-Bromobenzaldehyde (CAS No. 1122-91-4) is a multifaceted compound with broad applications in pharmaceuticals, fragrances, dyes, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers across various disciplines. As scientific understanding continues to evolve, new applications and synthetic methodologies for this compound are likely to emerge, further solidifying its importance in modern chemistry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1122-91-4)4-Bromobenzaldehyde
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Quantity:200kg
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Amadis Chemical Company Limited
(CAS:1122-91-4)4-Bromobenzaldehyde
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Quantity:5000g/10000g
Price ($):418.0/837.0
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